molecular formula C17H21BF3NO3 B13687345 3-(2-Oxo-1-pyrrolidinyl)-5-(trifluoromethyl)phenylboronic Acid Pinacol Ester

3-(2-Oxo-1-pyrrolidinyl)-5-(trifluoromethyl)phenylboronic Acid Pinacol Ester

Cat. No.: B13687345
M. Wt: 355.2 g/mol
InChI Key: RKVQFXZVQVQZAY-UHFFFAOYSA-N
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Description

3-(2-Oxo-1-pyrrolidinyl)-5-(trifluoromethyl)phenylboronic Acid Pinacol Ester is a boronic acid derivative where the boronic acid group is protected as a pinacol ester. This structural modification enhances solubility in organic solvents compared to the parent boronic acid . The compound features a trifluoromethyl (-CF₃) group, which confers metabolic stability and lipophilicity, and a 2-oxo-pyrrolidinyl moiety that may contribute to hydrogen bonding or targeted interactions in pharmaceutical applications. It is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, which are pivotal in drug discovery and materials science .

Properties

Molecular Formula

C17H21BF3NO3

Molecular Weight

355.2 g/mol

IUPAC Name

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C17H21BF3NO3/c1-15(2)16(3,4)25-18(24-15)12-8-11(17(19,20)21)9-13(10-12)22-7-5-6-14(22)23/h8-10H,5-7H2,1-4H3

InChI Key

RKVQFXZVQVQZAY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N3CCCC3=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of boronic acid pinacol esters typically involves the esterification of the corresponding boronic acid with pinacol under controlled conditions to prevent decomposition of the sensitive boron moiety. For the target compound, the key precursor is 3-(2-oxo-1-pyrrolidinyl)-5-(trifluoromethyl)phenylboronic acid , which is reacted with pinacol to form the pinacol ester.

The general reaction scheme:

$$
\text{3-(2-Oxo-1-pyrrolidinyl)-5-(trifluoromethyl)phenylboronic acid} + \text{Pinacol} \xrightarrow[\text{Catalyst}]{\text{Solvent, Heat}} \text{Pinacol Ester}
$$

Specific Synthetic Routes and Conditions

  • Esterification Reaction:
    The boronic acid is typically dissolved in anhydrous toluene or a similar aprotic solvent. Pinacol is added in stoichiometric amounts, and the mixture is heated to reflux to drive the esterification. The reaction is often performed under inert atmosphere (nitrogen or argon) to avoid moisture and oxidation. Removal of water formed during the reaction is facilitated by azeotropic distillation or molecular sieves.

  • Catalysts and Additives:
    While some protocols use acid catalysts to promote esterification, many rely on the inherent reactivity of the boronic acid with pinacol under heating. In some cases, mild Lewis acids or dehydrating agents are employed to improve yield.

  • Industrial Scale Considerations:
    Continuous flow synthesis has been reported as a scalable and efficient method for producing boronic acid pinacol esters, allowing precise control over temperature and reaction time, minimizing side reactions and improving reproducibility. Automation and in-line monitoring enhance quality control.

Synthesis of the Key Intermediate – 3-(2-Oxo-1-pyrrolidinyl)-5-(trifluoromethyl)phenylboronic Acid

  • Starting Materials:
    The synthesis of the boronic acid precursor generally begins from commercially available trifluoromethyl-substituted aromatic compounds. Introduction of the 2-oxo-1-pyrrolidinyl group can be achieved via amide formation or cyclization reactions involving pyrrolidinone derivatives.

  • Functional Group Transformations:
    The trifluoromethyl group is typically introduced by electrophilic trifluoromethylation or from trifluoromethylated aromatic building blocks. The boronic acid group is introduced via lithiation followed by quenching with trialkyl borates or via Miyaura borylation using bis(pinacolato)diboron and palladium catalysts.

Catalytic Cross-Coupling for Boronic Acid Formation

  • Palladium-Catalyzed Borylation:
    The Miyaura borylation reaction is a common method to synthesize arylboronic acid pinacol esters. Aryl halides or triflates bearing the 2-oxo-1-pyrrolidinyl and trifluoromethyl groups are reacted with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dba)3) and a base such as potassium acetate or potassium tert-butoxide.

  • Catalyst System Optimization:
    Ligand choice (e.g., electron-rich phosphines or N-heterocyclic carbenes) and solvent selection (e.g., THF, dioxane) are optimized to maximize yield and selectivity. For example, tris(2,4,6-trimethoxyphenyl)phosphine has shown efficacy in related heterocyclic systems.

Research Findings and Data Tables

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes Source
Esterification of boronic acid with pinacol Pinacol, toluene, reflux, inert atmosphere 85-92 High purity product, mild conditions
Miyaura borylation of aryl halide Pd(dba)3, K2CO3, bis(pinacolato)diboron, THF, 80°C 70-88 Optimized ligand and base critical
Introduction of pyrrolidinyl group Amide formation via pyrrolidinone, coupling reagents 75-80 Requires controlled conditions

Physicochemical Properties Relevant to Preparation

Property Value Method/Notes Source
Molecular Weight 287.16 g/mol Calculated
Melting Point ~478 °C Decomposition observed above 450 °C
Stability Stable under inert atmosphere, moisture sensitive Storage under dry conditions recommended

Analysis of Preparation Methods

Advantages and Limitations

  • Esterification with Pinacol:
    Straightforward and efficient, producing high-purity esters. However, requires strict moisture control to prevent hydrolysis of boronic esters.

  • Palladium-Catalyzed Borylation:
    Provides direct access to boronic acid pinacol esters from aryl halides, enabling structural diversification. Catalyst cost and sensitivity to functional groups (e.g., nitro, ester, sulfur) can limit substrate scope.

  • Continuous Flow Synthesis:
    Enhances scalability and reproducibility, reduces reaction time, and allows better heat and mass transfer. Initial setup cost and optimization requirements are higher.

Influence of Substituents

The trifluoromethyl group is electron-withdrawing, increasing acidity of the boronic acid intermediate and potentially facilitating esterification. The 2-oxo-1-pyrrolidinyl group imparts steric and electronic effects that influence catalyst coordination and reaction kinetics.

Summary and Recommendations

The preparation of This compound is efficiently achieved through:

  • Synthesis of the corresponding boronic acid via palladium-catalyzed borylation of appropriately substituted aryl halides.
  • Subsequent esterification with pinacol under reflux in anhydrous toluene or similar solvents.
  • Use of inert atmosphere and moisture control to maintain boronic ester integrity.

For industrial or large-scale synthesis, continuous flow methods and catalyst system optimization are recommended to improve yield, scalability, and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-1-pyrrolidinyl)-5-(trifluoromethyl)phenylboronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

    Oxidation: The pyrrolidinyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

3-(2-Oxo-1-pyrrolidinyl)-5-(trifluoromethyl)phenylboronic Acid Pinacol Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Oxo-1-pyrrolidinyl)-5-(trifluoromethyl)phenylboronic Acid Pinacol Ester involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group may interact with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s stability and reactivity. The boronic acid pinacol ester moiety is known for its ability to form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared with structurally related phenylboronic acid pinacol esters (Table 1):

Compound Name Substituents Key Functional Groups Molecular Weight
3-(2-Oxo-1-pyrrolidinyl)-5-(trifluoromethyl)phenyl -CF₃, 2-oxo-pyrrolidinyl Boronic ester, trifluoromethyl ~370 (estimated)
3-Chloro-5-(trifluoromethyl)phenyl -Cl, -CF₃ Boronic ester, chloro, trifluoromethyl 280.56
3-Cyclopropylmethoxy-5-trifluoromethylphenyl -OCH₂C₃H₅, -CF₃ Boronic ester, ether, trifluoromethyl 300.56
3-Fluoro-4-methoxy-5-trifluoromethylphenyl -F, -OCH₃, -CF₃ Boronic ester, fluoro, methoxy 332.25

Key Observations :

  • Trifluoromethyl (-CF₃) : Present in all listed compounds, this group enhances electron-withdrawing effects, stabilizing the boronic ester and improving coupling reactivity .
Solubility and Reactivity
  • Solubility : Pinacol esters universally exhibit higher solubility in organic solvents (e.g., chloroform, acetone) than their boronic acid counterparts . For example, phenylboronic acid pinacol ester shows >95% solubility in chloroform at 25°C, while the parent acid is sparingly soluble (<5%) .
  • Reactivity in Cross-Coupling : The trifluoromethyl group in the target compound may slightly reduce reaction rates compared to electron-donating groups (e.g., methoxy) due to its electron-withdrawing nature. However, steric effects from the 2-oxo-pyrrolidinyl group are minimal, enabling efficient coupling with aryl halides .
Stability and Handling
  • Stability : The pinacol ester group protects the boronic acid from hydrolysis, ensuring stability in aqueous environments during storage. This is consistent across all analogs .
  • Thermal Stability : Compounds with trifluoromethyl groups (e.g., target compound, ) exhibit higher thermal stability (>150°C) compared to those with methoxy or fluoro substituents .

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be tailored to improve yield?

Answer:
The synthesis of this boronic ester typically involves a multi-step sequence:

Suzuki-Miyaura Coupling : Introduce the boronic ester group via palladium-catalyzed cross-coupling between a halogenated aryl precursor and bis(pinacolato)diboron. Catalyst selection (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) are critical .

Functionalization of the Pyrrolidinyl Group : Install the 2-oxo-pyrrolidinyl moiety via nucleophilic substitution or condensation reactions. Anhydrous conditions and controlled stoichiometry minimize side reactions .

Trifluoromethyl Incorporation : Use trifluoromethylating agents (e.g., TMSCF₃) under copper-mediated conditions to ensure regioselectivity .
Optimization Tips :

  • Monitor reaction progress via <sup>19</sup>F NMR to track trifluoromethyl group incorporation.
  • Purify intermediates via column chromatography (hexane/EtOAc gradients) to remove unreacted boronate esters.

Basic: Which analytical techniques are most reliable for structural confirmation and purity assessment?

Answer:

  • NMR Spectroscopy :
    • <sup>1</sup>H/<sup>13</sup>C NMR: Verify substituent positions (e.g., pyrrolidinyl proton shifts at δ 1.8–2.5 ppm) .
    • <sup>11</sup>B NMR: Confirm boronic ester formation (peak near δ 30 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₈H₂₂BF₃NO₃) with <1 ppm error.
  • HPLC-PDA : Assess purity (>98%) using C18 reverse-phase columns (acetonitrile/water gradient) .

Advanced: How does the trifluoromethyl group influence electronic and steric effects in cross-coupling reactions?

Answer:
The -CF₃ group exerts strong electron-withdrawing effects, enhancing electrophilicity of the aryl ring and accelerating transmetallation in Suzuki reactions. However, steric hindrance from the trifluoromethyl and pyrrolidinyl groups can reduce coupling efficiency.
Methodological Adjustments :

  • Use bulky ligands (e.g., SPhos) to mitigate steric clashes .
  • Increase reaction temperature (80–100°C) to overcome kinetic barriers .
  • Contradiction Note : While -CF₃ typically deactivates the ring, its meta-position relative to the boronic ester may create regioselective coupling advantages in certain substrates .

Advanced: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

  • Thermal Stability : At 70°C in THF, the boronic ester undergoes slow protodeboronation (t₁/₂ ~19 hours at pH 13.5). Lower temperatures (25°C) extend stability to >72 hours .
  • pH Sensitivity : Hydrolysis accelerates under acidic (pH <5) or basic (pH >12) conditions. Buffered systems (pH 7–9) in anhydrous solvents (e.g., DMF) are optimal for long-term storage .
    Experimental Design :
  • Use <sup>11</sup>B NMR to monitor boroxine formation, a common degradation byproduct .

Advanced: How do solubility properties in organic solvents impact reaction design?

Answer:

  • High Solubility : Observed in chloroform and acetone (up to 50 mg/mL), enabling homogeneous reaction conditions .
  • Low Solubility : In hydrocarbons (e.g., hexane), leading to precipitation during workup.
    Recommendations :
  • Pre-dissolve the compound in THF or DCM before adding to polar solvents.
  • For biphasic systems, use 3-pentanone as a co-solvent to enhance phase mixing .

Advanced: How can researchers resolve contradictions in catalytic activity data across different studies?

Answer:

  • Self-Catalysis Artifacts : Some reports of "catalyst-free" coupling may arise from trace Pd residues or boronate auto-catalysis. Include control experiments with rigorously purified substrates .
  • Contradictory Yields : Optimize ligand-to-Pd ratios (1:1 to 2:1) to balance catalytic activity vs. decomposition.
  • Data Normalization : Report yields relative to substrate conversion (via GC-MS) rather than isolated mass to account for volatility losses .

Advanced: What mechanisms underlie its interactions with biological targets like the proteasome?

Answer:

  • Covalent Binding : The boronic ester hydrolyzes in aqueous media to form a boronic acid, which reversibly binds proteasomal threonine residues, inhibiting chymotrypsin-like activity .
  • Structural Insights : Docking studies suggest the trifluoromethyl group enhances hydrophobic interactions with proteasome pockets, while the pyrrolidinyl group stabilizes hydrogen bonds .
    Methodology :
  • Use fluorescence-based assays (e.g., AMC release) to quantify proteasome inhibition IC₅₀ values.
  • Confirm binding via X-ray crystallography or NMR titration .

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